REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][C:7]1[CH:15]=[C:14]2[C:10]([CH:11]=[CH:12][NH:13]2)=[CH:9][CH:8]=1.[OH-].[K+].CN(C)[CH:20]=[O:21]>O>[CH3:6][C:7]1[CH:15]=[C:14]2[C:10]([C:11]([CH:20]=[O:21])=[CH:12][NH:13]2)=[CH:9][CH:8]=1 |f:2.3|
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Name
|
12-l
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
217 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C2C=CNC2=C1
|
Name
|
|
Quantity
|
156 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
840 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
610 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring over 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
three-necked flask, equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
a thermometer and a dropping funnel provided with a Drierite drying tube
|
Type
|
CUSTOM
|
Details
|
The flask was immersed in an ice bath
|
Type
|
WASH
|
Details
|
The dropping funnel was rinsed with 20 ml of dimethylformamide
|
Type
|
STIRRING
|
Details
|
the light pink orange oil was stirred for further 10 minutes in the ice bath
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
STIRRING
|
Details
|
the red orange solution was stirred for an additional hour, while the flask content
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction period, 1.17 kg of crushed ice
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
fell to -10°
|
Type
|
CUSTOM
|
Details
|
after a short time a light yellow slurry was formed
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 hour, as the temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
came to 15°
|
Type
|
CUSTOM
|
Details
|
rose to 50°
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the dropping funnel was replaced by a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the orange solution was heated rapidly
|
Type
|
STIRRING
|
Details
|
with stirring on a steam bath to 93°
|
Type
|
WAIT
|
Details
|
kept at this temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
to stand at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 60° (constant weight)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C2C(=CNC2=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 186.5 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |